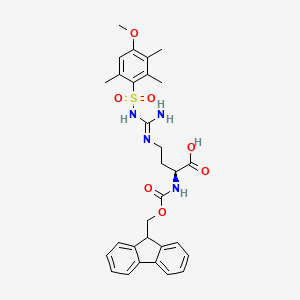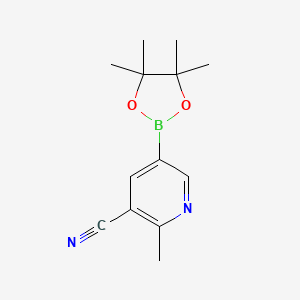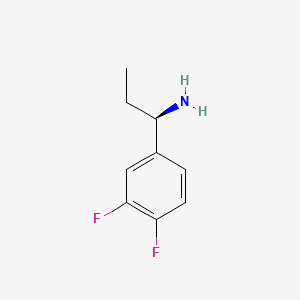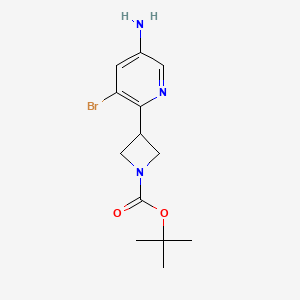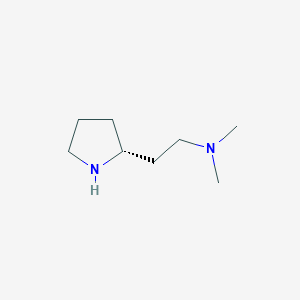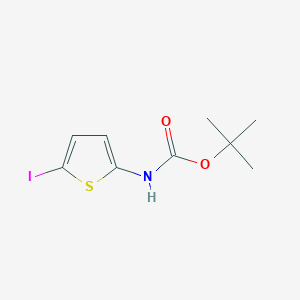
tert-Butyl (5-iodothiophen-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (5-iodothiophen-2-yl)carbamate: is an organic compound with the molecular formula C10H14INO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an iodine atom at the 5-position of the thiophene ring. The tert-butyl carbamate group is attached to the thiophene ring via a carbamate linkage. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodothiophen-2-yl)carbamate typically involves the iodination of a thiophene derivative followed by the introduction of the tert-butyl carbamate group. One common method involves the following steps:
Iodination of Thiophene: Thiophene is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Formation of tert-Butyl Carbamate: The iodinated thiophene is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl (5-iodothiophen-2-yl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions. Oxidizing agents like m-chloroperbenzoic acid can be used, while reducing agents such as lithium aluminum hydride can reduce the compound.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as palladium acetate, with ligands like triphenylphosphine.
Major Products Formed:
Substitution Reactions: Products include substituted thiophenes with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Coupling Reactions: Products include biaryl compounds or other complex structures formed through cross-coupling.
科学的研究の応用
Chemistry: tert-Butyl (5-iodothiophen-2-yl)carbamate is used as a building block in organic synthesis
Biology and Medicine: The compound’s derivatives are explored for potential biological activities. For example, thiophene derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
作用機序
The mechanism of action of tert-Butyl (5-iodothiophen-2-yl)carbamate depends on its specific application. In general, the compound can act as a precursor to more biologically active molecules. The molecular targets and pathways involved would vary based on the final structure of the synthesized derivatives. For example, if used in drug synthesis, the mechanism would depend on the target protein or enzyme the drug is designed to interact with.
類似化合物との比較
tert-Butyl (3-iodothiophen-2-yl)carbamate: Similar structure but with the iodine atom at the 3-position.
tert-Butyl (5-oxopentyl)carbamate: Different functional group attached to the thiophene ring.
tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate: Different heterocyclic core.
Uniqueness: tert-Butyl (5-iodothiophen-2-yl)carbamate is unique due to the specific positioning of the iodine atom and the tert-butyl carbamate group. This unique structure imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C9H12INO2S |
|---|---|
分子量 |
325.17 g/mol |
IUPAC名 |
tert-butyl N-(5-iodothiophen-2-yl)carbamate |
InChI |
InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) |
InChIキー |
XCDQCRRQWLXABX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


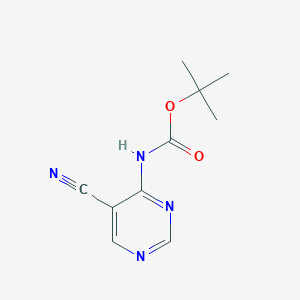
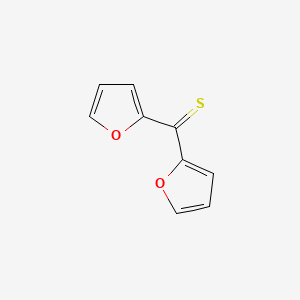
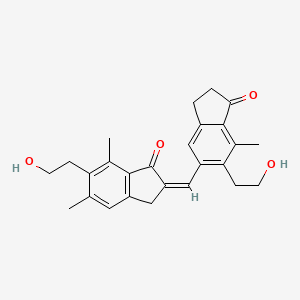


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
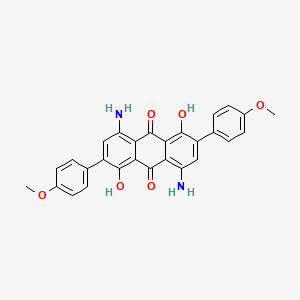
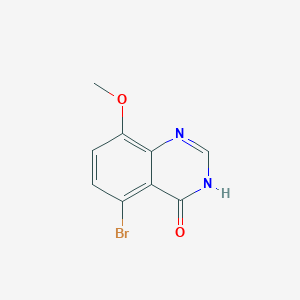
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
